molecular formula C16H8Cu2N6O8 B15343379 dicopper;pyrazine;pyrazine-2,3-dicarboxylate

dicopper;pyrazine;pyrazine-2,3-dicarboxylate

Cat. No.: B15343379
M. Wt: 539.4 g/mol
InChI Key: YSMCPLLVGSHYCI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicopper-pyrazine-pyrazine-2,3-dicarboxylate (hereafter referred to as dicopper-pzdc) is a coordination polymer comprising two copper(II) centers bridged by pyrazine-2,3-dicarboxylate (pzdc) ligands. The pzdc ligand acts as a multifunctional linker, coordinating via its carboxylate oxygen atoms and pyrazine nitrogen atoms. This compound is synthesized through hydrothermal or reflux methods, often yielding extended frameworks with unique topologies. For example, Neels et al. (2003) reported a catena-structured dicopper-pzdc complex with μ₃ and μ₄ bridging modes, forming 1D polymeric chains . The ligand’s flexibility allows it to adopt varied coordination geometries, enabling applications in gas adsorption (e.g., acetylene storage) and catalysis .

Properties

Molecular Formula

C16H8Cu2N6O8

Molecular Weight

539.4 g/mol

IUPAC Name

dicopper;pyrazine;pyrazine-2,3-dicarboxylate

InChI

InChI=1S/2C6H4N2O4.C4H4N2.2Cu/c2*9-5(10)3-4(6(11)12)8-2-1-7-3;1-2-6-4-3-5-1;;/h2*1-2H,(H,9,10)(H,11,12);1-4H;;/q;;;2*+2/p-4

InChI Key

YSMCPLLVGSHYCI-UHFFFAOYSA-J

Canonical SMILES

C1=CN=CC=N1.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicopper;pyrazine;pyrazine-2,3-dicarboxylate typically involves the reaction of copper salts with pyrazine and pyrazine-2,3-dicarboxylate under controlled conditions. One common method involves dissolving copper(II) nitrate and pyrazine-2,3-dicarboxylic acid in a suitable solvent, followed by the addition of pyrazine. The reaction mixture is then heated to facilitate the formation of the coordination compound. The resulting product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dicopper;pyrazine;pyrazine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The copper ions in the compound can participate in oxidation reactions, where they are oxidized to higher oxidation states.

    Reduction: The compound can also undergo reduction reactions, where the copper ions are reduced to lower oxidation states.

    Substitution: Ligands in the coordination compound can be substituted with other ligands, leading to the formation of new coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new coordination compounds with different ligands .

Scientific Research Applications

Dicopper;pyrazine;pyrazine-2,3-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which dicopper;pyrazine;pyrazine-2,3-dicarboxylate exerts its effects involves the coordination of copper ions with the pyrazine and pyrazine-2,3-dicarboxylate ligands. This coordination influences the electronic structure and reactivity of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Differences

The dicopper-pzdc system is distinguished by its dinuclear Cu(II) centers and mixed μ-bridging modes (μ₃ or μ₄). Below is a comparison with analogous metal-pzdc complexes:

Compound Metal Center Coordination Mode of pzdc Dimensionality Key Properties Ref.
Dicopper-pzdc Cu(II) μ₃ or μ₄ bridging 1D/2D High acetylene adsorption (200× density)
[Ca(pzdc)(H₂O)]ₙ Ca(II) Tetradentate (4-coordinate) 3D Hydrothermal synthesis; luminescent
[Cd(pzdc)(4-mim)(5-mim)]ₙ Cd(II) Bridging ligand 1D Distorted octahedral geometry
[Cu(μ₃-pzdc)(mea)]ₙ Cu(II) μ₃ bridging 2D Thermal stability up to 250°C
[Cu₂(pzdc)₂(pyz)]ₙ Cu(II) Pillared-layer 3D Hysteretic CO₂ sorption

Key Observations:

  • Dimensionality : While dicopper-pzdc forms 1D/2D networks, Ca(II)- and Cd(II)-pzdc complexes exhibit 3D and 1D structures, respectively, due to differences in metal ionic radii and ligand flexibility.
  • Bridging Modes : The μ₃/μ₄ modes in dicopper-pzdc contrast with the tetradentate Ca(II) coordination, highlighting pzdc’s adaptability to metal-specific electronic needs.
  • Applications : Dicopper-pzdc excels in gas storage (e.g., acetylene), whereas Ca(II)-pzdc shows luminescence, and Cd(II)-pzdc is studied for bioactivity .

Functional Properties

  • Gas Adsorption : Dicopper-pzdc adsorbs acetylene 26× more than CO₂ at room temperature, critical for safe gas storage .
  • Thermal Stability: Cu(II)-pzdc with monoethanolamine (mea) decomposes above 250°C, outperforming Ca(II) analogs .
  • Bioactivity : Co(II)- and Cd(II)-pzdc complexes exhibit DNA interaction and cytotoxicity, unlike dicopper-pzdc .

Catalysis

The Cu(II) centers in dicopper-pzdc act as Lewis acid sites for catalytic reactions, though this application remains underexplored compared to Zn- or Fe-pzdc systems .

Biological Activity

Dicopper; pyrazine; pyrazine-2,3-dicarboxylate is a coordination compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, structure, and biological implications of this compound, highlighting its potential in medicinal chemistry and environmental applications.

Synthesis and Structural Characteristics

The synthesis of dicopper; pyrazine; pyrazine-2,3-dicarboxylate typically involves the coordination of copper ions with the pyrazine-2,3-dicarboxylate ligand. The hydrothermal method is often employed, where copper(II) ions are reduced to cuprous ions in the presence of hydrazine or oxalyl dihydrazide, forming a stable complex with the ligand .

The crystal structure of such complexes reveals a binuclear arrangement of copper ions bridged by the pyrazine ligand. This configuration is crucial for its biological activity, as it influences the electronic properties and reactivity of the compound.

Biological Activities

The biological activities of dicopper; pyrazine; pyrazine-2,3-dicarboxylate have been explored in various studies, demonstrating significant potential in several areas:

Antimicrobial Activity

Copper complexes have shown promising antimicrobial properties. Studies indicate that dicopper complexes exhibit activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. For instance, one study highlighted that copper(II) complexes with similar ligands demonstrated significant antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

Anticancer Activity

Research has indicated that pyrazine derivatives possess anticancer properties. For example, compounds derived from pyrazine-2,3-dicarboxylic acid have shown inhibitory effects on various cancer cell lines. In one notable study, a related compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (BEL-7402) cell lines .

Cell Line IC50 (μM)
MCF-79.1
BEL-740210.74

The mechanisms underlying the biological activity of dicopper; pyrazine; pyrazine-2,3-dicarboxylate are multifaceted:

  • Enzyme Inhibition : The complex can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Copper complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells while also affecting bacterial viability.
  • Quorum Sensing Inhibition : Some studies suggest that these complexes can disrupt bacterial communication systems, reducing virulence without necessarily killing the bacteria outright .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various copper(II) complexes demonstrated their effectiveness against biofilm-forming bacteria. The results indicated that these compounds could inhibit biofilm formation significantly while maintaining low cytotoxicity towards human cells .
  • Anticancer Applications : Research on hybrid compounds combining pyrazine derivatives with other pharmacophores revealed enhanced anticancer activity compared to their parent compounds. These studies utilized flow cytometry and fluorescence microscopy to assess apoptosis and cell cycle arrest mechanisms induced by these complexes .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD): Determines coordination geometry (e.g., octahedral Cu²⁺ centers) and ligand bridging modes (μ₃-tridentate) .
  • Thermal analysis (TGA/DTA): Assesses stability and decomposition steps. For instance, [Cu(μ₃-pzdc)(mea)]ₙ loses coordinated water at 100–150°C and decomposes above 300°C .
  • Spectroscopy: IR confirms carboxylate (ν(COO⁻) ~1600 cm⁻¹) and pyrazine ring vibrations. UV-Vis identifies d-d transitions (e.g., 600–800 nm for Cu²⁺) .

How does pH influence the hydrothermal synthesis of coordination polymers?

Advanced Research Question
pH dictates ligand deprotonation and metal-ligand coordination modes. At lower pH (≤4), partial deprotonation of H₂pzdc results in 1D chains, while higher pH (6–7) promotes full deprotonation, enabling 2D/3D frameworks. For example, La³⁺ complexes with pzdc²⁻ form 3D networks at pH 5.5–6.5, whereas acidic conditions (pH 3) yield less-connected structures . Methodologically, pH adjustments require buffering agents (e.g., NH₄OH) and real-time monitoring with pH meters.

How to resolve contradictions in magnetic data for dicopper-pyrazine-2,3-dicarboxylate complexes?

Advanced Research Question
Contradictions often arise from varying exchange interactions (e.g., ferromagnetic vs. antiferromagnetic coupling). For Cu²⁺-pzdc systems, magnetic susceptibility measurements (2–300 K) combined with DFT calculations can clarify pathways. In [Cu₂(pzdc)₂(pyz)]ₙ, antiferromagnetic coupling (J = −12 cm⁻¹) dominates due to μ-carboxylate bridges, while weak ferromagnetism may stem from π-π stacking . Conflicting data require revisiting crystal structure refinement (e.g., assessing Jahn-Teller distortions) and neutron diffraction for spin density mapping.

What methodologies assess gas adsorption in MOFs derived from pyrazine-2,3-dicarboxylate?

Advanced Research Question

  • Volumetric gas sorption: Measures C₂H₂ uptake at 298 K and 1 atm. For Cu₂(pzdc)₂(pyz), acetylene adsorption reaches 0.434 g·cm⁻³, 200× safer than compressed C₂H₂ .
  • In-situ XRD/PXRD: Tracks structural changes during gas loading.
  • Isosteric heat of adsorption (Qst): Calculated via virial methods to evaluate host-guest interactions (e.g., H-bonding between C₂H₂ and carboxylate O atoms) .

How to analyze thermodynamic parameters in lanthanide complexes with pyrazine-2,3-dicarboxylate?

Advanced Research Question

  • Luminescence spectroscopy: Time-resolved emission (e.g., Eu³⁺’s ⁵D₀→⁷F transitions) quantifies ligand-to-metal energy transfer.
  • ESI-MS: Identifies solution-phase species (e.g., [Eu(pzdc)(H₂O)₃]⁻) and stability constants (log β = 8.2 ± 0.3) .
  • Calorimetry (ITC): Measures ΔH and ΔS of complexation. For Eu³⁺-pzdc, ΔG ≈ −45 kJ·mol⁻¹ indicates spontaneous binding, driven by entropic gains from dehydration .

Notes

  • Avoid BenchChem () per reliability guidelines.
  • Advanced questions emphasize mechanistic insights (e.g., magnetic coupling, thermodynamics) over descriptive answers.
  • Methodological rigor (e.g., pH control, DFT validation) ensures reproducibility in academic research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.